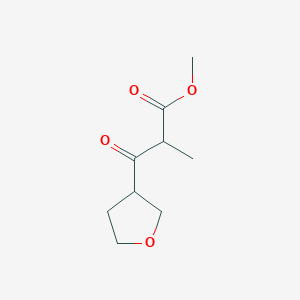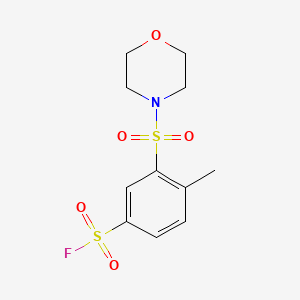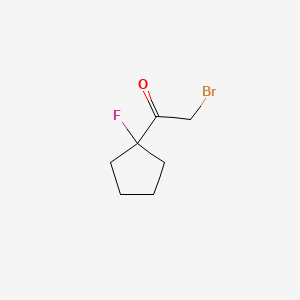
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is an organic compound with the molecular formula C7H10BrFO. It is a brominated and fluorinated ketone, which makes it an interesting subject for various chemical reactions and applications. The presence of both bromine and fluorine atoms in its structure imparts unique reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one typically involves the bromination of 1-(1-fluorocyclopentyl)ethan-1-one. This can be achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid or acetone.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-(1-fluorocyclopentyl)ethanol.
Oxidation: Formation of 2-bromo-1-(1-fluorocyclopentyl)ethanoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine and fluorine atoms. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The fluorine atom can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one
Uniqueness
2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is unique due to the presence of a fluorocyclopentyl group, which imparts distinct steric and electronic properties compared to its phenyl-substituted analogs
Properties
Molecular Formula |
C7H10BrFO |
|---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
2-bromo-1-(1-fluorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H10BrFO/c8-5-6(10)7(9)3-1-2-4-7/h1-5H2 |
InChI Key |
LKJZEYLWKMIBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



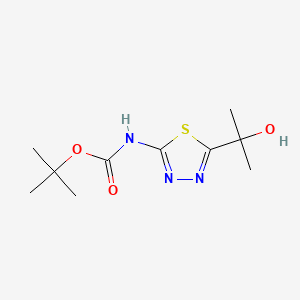
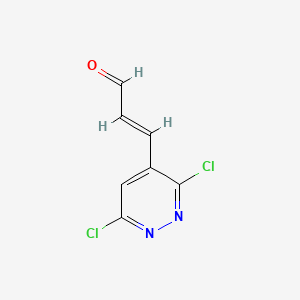
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
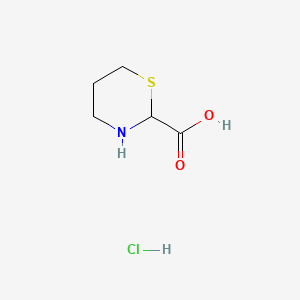
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
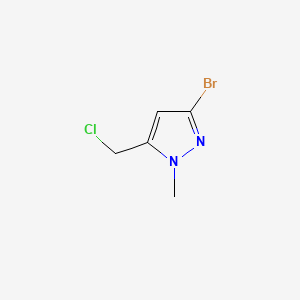
![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)

![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
